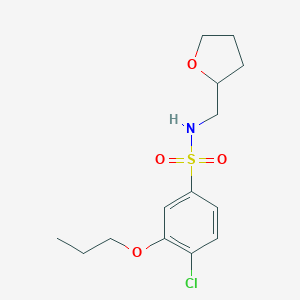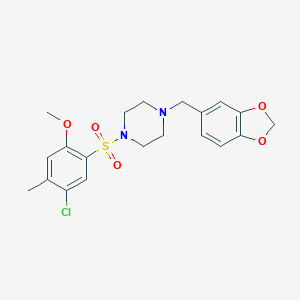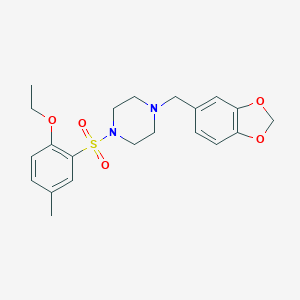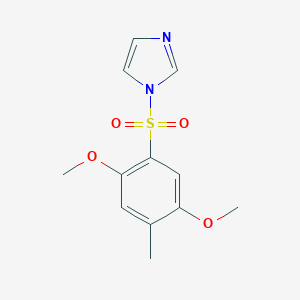
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide, also known as CPBS, is a sulfonamide derivative that has been studied for its potential use as a therapeutic agent. This compound has been synthesized through various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and future directions for study.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the proliferation of cancer cells in vitro, as well as reduce the production of inflammatory cytokines. Additionally, 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been shown to reduce the expression of certain adhesion molecules involved in the migration of leukocytes to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has several advantages and limitations for use in lab experiments. One advantage is that it has been shown to have potential as an antitumor agent and as a treatment for inflammatory diseases. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide. One direction is to further investigate its potential as an antitumor agent, particularly in vivo. Additionally, further studies could be conducted to better understand the mechanism of action and identify potential targets for drug development. Finally, 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide could be studied in combination with other therapeutic agents to determine if it has synergistic effects.
Métodos De Síntesis
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzenesulfonamide with oxirane and propylamine. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been studied for its potential use as a therapeutic agent in various scientific research studies. It has been shown to have potential as an antitumor agent, as it inhibits the growth of cancer cells in vitro. Additionally, 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S/c1-2-7-20-14-9-12(5-6-13(14)15)21(17,18)16-10-11-4-3-8-19-11/h5-6,9,11,16H,2-4,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKUFMFSFVFBJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B345856.png)
![Ethyl 4-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345859.png)
amine](/img/structure/B345862.png)
![{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine](/img/structure/B345863.png)

amine](/img/structure/B345868.png)
![4-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B345870.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B345871.png)
amine](/img/structure/B345872.png)


